N-[3-(3-acetamidophenyl)sulfonylphenyl]acetamide
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Overview
Description
N-[3-(3-acetamidophenyl)sulfonylphenyl]acetamide, also known as acedapsone, is a chemical compound with the molecular formula C16H16N2O4S and a molecular weight of 332.37 g/mol . It is a white or slightly yellow crystalline substance that is almost insoluble in water . This compound is primarily known for its use as an anti-leprosy drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[3-(3-acetamidophenyl)sulfonylphenyl]acetamide can be synthesized by heating dapsone with acetic anhydride and acetic acid . The reaction involves the acetylation of dapsone, followed by purification using activated charcoal in ethanol to obtain the final product . The overall yield of this process is approximately 76% .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors for the acetylation reaction and industrial-grade purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-acetamidophenyl)sulfonylphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(3-acetamidophenyl)sulfonylphenyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: Studied for its biological activity and potential therapeutic applications.
Medicine: Primarily used as an anti-leprosy drug due to its antibacterial properties.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[3-(3-acetamidophenyl)sulfonylphenyl]acetamide involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria . By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication . This leads to the death of the bacteria and helps in treating infections like leprosy .
Comparison with Similar Compounds
Similar Compounds
Dapsone: A related compound with similar antibacterial properties.
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: A sulfonamide antibiotic used to treat various bacterial infections.
Uniqueness
N-[3-(3-acetamidophenyl)sulfonylphenyl]acetamide is unique due to its dual acetylation, which enhances its stability and reduces its toxicity compared to other sulfonamide antibiotics . This makes it particularly effective for long-term treatment of chronic infections like leprosy .
Properties
CAS No. |
24586-46-7 |
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Molecular Formula |
C16H16N2O4S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[3-(3-acetamidophenyl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C16H16N2O4S/c1-11(19)17-13-5-3-7-15(9-13)23(21,22)16-8-4-6-14(10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
FDYBCGBUWIGBMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C |
Origin of Product |
United States |
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